Bisdemalonylsalvianin
Description
Bisdemalonylsalvianin is an anthocyanin identified in Salvia splendens (scarlet sage), characterized by its role in pigmentation and enzymatic malonylation pathways. Structurally, it is described as pelargonidin 3-O-(6-caffeoyl-β-D-glucoside) 5-O-β-D-glucoside . This compound serves as a substrate for the enzyme Ss5MaT1 (Salvia splendens Malonyl-CoA:Anthocyanin 5-O-Glucoside-6'''-O-Malonyltransferase), which catalyzes the transfer of a malonyl group to its 6'''-hydroxyl position during the biosynthesis of salvianin, a more complex anthocyanin .
This compound is distinct due to its two fewer malonyl groups compared to salvianin, making it an intermediate in the malonylation pathway. Its enzymatic specificity and structural features are critical for understanding anthocyanin diversity in plants.
Properties
CAS No. |
168753-26-2 |
|---|---|
Molecular Formula |
C36H37O18+ |
Molecular Weight |
757.7 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[7-hydroxy-2-(4-hydroxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-3-yl]oxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C36H36O18/c37-13-25-28(43)30(45)32(47)35(53-25)51-23-11-18(39)10-22-19(23)12-24(34(50-22)16-3-5-17(38)6-4-16)52-36-33(48)31(46)29(44)26(54-36)14-49-27(42)8-2-15-1-7-20(40)21(41)9-15/h1-12,25-26,28-33,35-37,43-48H,13-14H2,(H3-,38,39,40,41,42)/p+1/t25-,26-,28-,29-,30+,31+,32-,33-,35-,36-/m1/s1 |
InChI Key |
MLLMLJXCGLXOIJ-AQAMAIGXSA-O |
SMILES |
C1=CC(=CC=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)COC(=O)C=CC6=CC(=C(C=C6)O)O)O)O)O)O |
Isomeric SMILES |
C1=CC(=CC=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)/C=C/C6=CC(=C(C=C6)O)O)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)COC(=O)C=CC6=CC(=C(C=C6)O)O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Bisdemalonylsalvianin is synthesized through the action of the enzyme malonyl-CoA:anthocyanin 5-O-glucoside-6’‘’-O-malonyltransferase (Ss5MaT1). This enzyme catalyzes the transfer of a malonyl group from malonyl-CoA to the 6-hydroxyl group of the 5-glucosyl moiety of anthocyanins . The reaction conditions typically involve a pH of 7.0 and a temperature of 30°C .
Industrial Production Methods: Industrial production of this compound involves the extraction of anthocyanins from plant sources, followed by enzymatic modification using Ss5MaT1. The enzyme is purified and characterized from the flowers of Salvia splendens .
Chemical Reactions Analysis
Types of Reactions: Bisdemalonylsalvianin undergoes various chemical reactions, including malonylation, which is the transfer of a malonyl group to the compound . This reaction is catalyzed by the enzyme Ss5MaT1.
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include malonyl-CoA and the enzyme Ss5MaT1. The reaction conditions typically involve a pH of 7.0 and a temperature of 30°C .
Major Products: The major product formed from the malonylation of this compound is monodemalonylsalvianin .
Scientific Research Applications
Bisdemalonylsalvianin has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is studied for its role in the biosynthesis of anthocyanins and its potential use as a natural colorant . In biology, it is researched for its role in plant pigmentation and its potential antioxidant properties . In medicine, this compound is being investigated for its potential health benefits, including its antioxidant and anti-inflammatory properties .
Mechanism of Action
The mechanism of action of bisdemalonylsalvianin involves its interaction with various molecular targets and pathways. The enzyme Ss5MaT1 catalyzes the transfer of a malonyl group to the 6-hydroxyl group of the 5-glucosyl moiety of anthocyanins . This modification enhances the stability and solubility of the anthocyanin, making it more effective as a pigment and antioxidant .
Comparison with Similar Compounds
Salvianin
Structural Relationship :
- Salvianin is the product of two sequential malonylations of bisdemalonylsalvianin. The first malonylation is catalyzed by Ss5MaT1, while a second distinct enzyme completes the process .
- Molecular formula: Pelargonidin 3-O-(6-caffeoyl-β-D-glucoside) 5-O-β-D-glucoside with two additional malonyl groups attached at specific positions.
Enzymatic Specificity :
Nodemalonylsalvianin
Structural Relationship :
- Nodemalonylsalvianin is hypothesized to lack malonyl groups but shares the pelargonidin core with this compound.
Enzymatic Specificity :
Shisonin
Structural Relationship :
- Shisonin is another anthocyanin substrate for Ss5MaT1, implying shared structural motifs with this compound, such as a hydroxyl group at the 6'''-position of the glucoside moiety .
Enzymatic Specificity :
Pelargonidin 3,5-Diglucoside
Structural Relationship :
- A simpler anthocyanin lacking caffeoyl and malonyl groups.
Enzymatic Specificity :
- Not a substrate for Ss5MaT1, highlighting the necessity of the caffeoyl-glucoside side chain for enzyme activity .
Delphinidin 3,5-Diglucoside
Structural Relationship :
- Differs from this compound in the anthocyanidin core (delphinidin vs. pelargonidin), altering absorption spectra and color (blue-violet vs. red).
Enzymatic Specificity :
- Not modified by Ss5MaT1, emphasizing the enzyme’s specificity for pelargonidin derivatives .
Comparative Data Table
| Compound | Core Anthocyanidin | Malonyl Groups | Ss5MaT1 Substrate? | Key Structural Features |
|---|---|---|---|---|
| This compound | Pelargonidin | 0 | Yes | 3-O-(6-caffeoyl-glucoside), 5-O-glucoside |
| Salvianin | Pelargonidin | 2 | No | Additional malonyl groups at 6''' and 6'' |
| Nodemalonylsalvianin | Pelargonidin | 0 | No | Undetermined side-chain modifications |
| Shisonin | Cyanidin | 0 | Yes | Similar glucoside positioning |
| Pelargonidin 3,5-diglucoside | Pelargonidin | 0 | No | Lacks caffeoyl and malonyl groups |
| Delphinidin 3,5-diglucoside | Delphinidin | 0 | No | Delphinidin core, no malonylation |
Key Research Findings
Enzyme Specificity: Ss5MaT1 recognizes the 6'''-hydroxyl group on this compound and shisonin but rejects salvianin and nodemalonylsalvianin, underscoring its role in early-stage malonylation .
Biosynthetic Pathway : this compound is a critical intermediate, as its malonylation directly influences the structural complexity and stability of final pigments like salvianin .
Structural Determinants : The caffeoyl-glucoside moiety in this compound is essential for Ss5MaT1 activity, while its absence in pelargonidin/delphinidin diglucosides prevents modification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
